molecular formula C15H19N3OS2 B11181699 N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B11181699
M. Wt: 321.5 g/mol
InChI Key: DJEFAXKSSSVOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol or sulfide compound.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used in studies to understand the mechanism of action of thiadiazole derivatives.

    Pharmaceutical Research: Investigated for its potential use in drug development and formulation.

    Industrial Applications: Used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.

    2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2,2-DIMETHYL-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE lies in its specific substitution pattern and the presence of the propanamide group, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

2,2-dimethyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H19N3OS2/c1-10-5-7-11(8-6-10)9-20-14-18-17-13(21-14)16-12(19)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,17,19)

InChI Key

DJEFAXKSSSVOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.